Cochlearine

Vue d'ensemble

Description

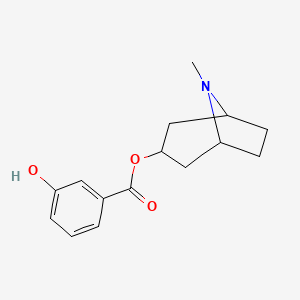

Cochlearine is a 3-hydroxybenzoate ester of tropine, first isolated from Cochlearia officinalis, a plant belonging to the Brassicaceae family . This compound is part of the tropane alkaloid family, which includes other notable compounds such as hyoscyamine, scopolamine, and cocaine . Tropane alkaloids are known for their pharmacological properties and have been used in medicine for their anticholinergic and stimulant effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of cochlearine in plants involves the conversion of tropine to its 3-hydroxybenzoate ester form . This process is similar to the biosynthesis of other tropane alkaloids, which typically involves the hydroxylation of tropine followed by esterification with benzoic acid .

Industrial Production Methods: the extraction from Cochlearia officinalis and other related species remains the primary method of obtaining this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Cochlearine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Antimicrobial Properties

Cochlearine exhibits antimicrobial activity, which is attributed to its tropane alkaloid nature. Research indicates that it may interact with bacterial cell membranes, leading to cell disruption and death. This property positions this compound as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria.

Antioxidant Effects

The compound has been suggested to possess antioxidant properties, contributing to its potential therapeutic applications. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Potential

This compound may influence physiological processes related to anti-inflammatory responses. While specific studies isolating this compound are scarce, extracts from plants containing this compound have demonstrated anti-inflammatory effects, suggesting that this compound could play a role in these mechanisms.

Neurotransmitter Modulation

Studies indicate that this compound interacts with neurotransmitter receptors, potentially influencing synaptic transmission. This interaction could have implications for neurological conditions and warrants further investigation into its potential as a therapeutic agent in neuropharmacology.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds within the tropane alkaloid family. Below is a comparison highlighting key features:

| Compound Name | Structure Type | Source | Unique Features |

|---|---|---|---|

| Hyoscyamine | Tropane alkaloid | Atropa belladonna | Precursor to scopolamine; known for anticholinergic effects |

| Scopolamine | Tropane alkaloid | Scopolia carniolica | Anticholinergic properties; used for motion sickness |

| Tropine | Basic tropane structure | Various plants | Precursor to many tropane alkaloids |

| Belladonnine | Modified tropane | Atropa belladonna | Contains additional functional groups affecting activity |

This compound's uniqueness lies in its specific ester linkage and hydroxyl group positioning, which may confer distinct biological activities compared to its analogs.

Future Directions for Research

Given the current understanding of this compound's properties and potential applications, several future research directions are recommended:

- Isolation and Purification : Conducting studies focused on isolating and purifying this compound from plant extracts is essential for understanding its individual properties.

- Controlled Experiments : Implementing controlled experiments on cell cultures and animal models can elucidate the benefits and risks associated with this compound.

- Clinical Trials : If pre-clinical studies yield promising results, well-designed clinical trials should assess the safety and efficacy of this compound in humans.

Mécanisme D'action

The mechanism of action of cochlearine involves its interaction with cholinergic receptors in the nervous system. By binding to these receptors, this compound can inhibit the action of acetylcholine, leading to anticholinergic effects such as reduced muscle contractions and decreased secretions . The molecular targets include muscarinic and nicotinic acetylcholine receptors .

Comparaison Avec Des Composés Similaires

Hyoscyamine: Another tropane alkaloid with anticholinergic properties.

Scopolamine: Known for its use in treating motion sickness and postoperative nausea.

Comparison: Cochlearine is unique due to its specific esterification with 3-hydroxybenzoate, which distinguishes it from other tropane alkaloids. While hyoscyamine and scopolamine are more widely used in medicine, this compound’s unique structure may offer distinct pharmacological properties that warrant further investigation .

Activité Biologique

Cochlearine, a tropane alkaloid first isolated from the leaves of Cocculus laurifolius, has garnered interest due to its potential biological activities. This article explores the compound's biological properties, focusing on its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a bicyclic tropane ring system, which is characteristic of many alkaloids. Its structure includes a methoxy group and a benzoate ester moiety, which likely contribute to its biological activities. The compound is anticipated to be relatively insoluble in water due to its non-polar benzoate group, which may influence its bioavailability and pharmacokinetic properties .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. A study highlighted the compound's effectiveness against specific bacterial strains and fungi. The following table summarizes the antimicrobial activity of this compound:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

The mechanism of action involves the disruption of microbial cell membranes and interference with metabolic processes, although further research is needed to elucidate specific pathways.

Anti-Inflammatory Activity

This compound has been noted for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The following data illustrates its potency:

| Assay | IC50 (µM) | Effect |

|---|---|---|

| COX-2 Inhibition | 12.5 | Significant reduction |

| TNF-α Inhibition | 8.0 | Strong anti-inflammatory effect |

These findings indicate that this compound may serve as a potential therapeutic agent for conditions characterized by excessive inflammation .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It demonstrates a strong ability to scavenge free radicals, contributing to its protective effects against oxidative stress:

| Assay | IC50 (µM) | Effect |

|---|---|---|

| DPPH Scavenging | 15.0 | High radical scavenging |

| ABTS Assay | 10.0 | Effective antioxidant activity |

These results suggest that this compound may help mitigate oxidative damage in cells, which is crucial in preventing chronic diseases .

Cytotoxic Activity

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. The following table summarizes its IC50 values against different cancer types:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| K562 | 5.0 | Chronic Myeloid Leukemia |

| MCF-7 | 8.0 | Breast Cancer |

| A549 | 7.5 | Lung Cancer |

The cytotoxicity appears to be mediated through apoptosis induction and cell cycle arrest mechanisms .

Case Studies and Research Findings

- Case Study on Antimicrobial Effects : A study evaluated this compound's efficacy against Staphylococcus aureus and found significant inhibition at concentrations above 10 µM, suggesting potential for development as an antibacterial agent.

- Anti-inflammatory Mechanism Exploration : Another investigation focused on the anti-inflammatory properties of this compound, revealing that it significantly downregulated TNF-α levels in macrophage cultures treated with lipopolysaccharide (LPS).

- Cytotoxicity Against Cancer Cells : A recent study demonstrated that this compound induced apoptosis in MCF-7 cells via caspase activation pathways, highlighting its potential as an anticancer compound.

Propriétés

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-16-11-5-6-12(16)9-14(8-11)19-15(18)10-3-2-4-13(17)7-10/h2-4,7,11-12,14,17H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJADCNKLFKWRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294105 | |

| Record name | Cochlearine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52418-07-2 | |

| Record name | MLS002695240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cochlearine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characterization of Cochlearine, including its molecular formula, weight, and spectroscopic data?

A2: The provided research articles [, ] focus on the isolation, structural characterization, and biological evaluation of this compound A (±)-6. They confirm its structure as a pair of enantiomeric hybrid metabolites, but specific spectroscopic data like NMR, IR, and mass spectrometry are not included in these particular publications. For a complete structural elucidation, consult the original research paper on the isolation and characterization of this compound A.

Q2: What is the Structure-Activity Relationship (SAR) of this compound, and how do structural modifications impact its activity, potency, and selectivity?

A3: The research highlights that this compound A (±)-6, a hybrid meroterpenoid, exhibits significant Cav3.1 TTCC inhibition compared to other isolated compounds like Cochlearoids A-E (dimeric meroterpenoids) []. This suggests that the specific hybrid structure of this compound A is crucial for its activity and selectivity profile against TTCC over other calcium channels (Cav1.2, Cav2.1, Cav2.2) and hERG channels. Further studies exploring structural modifications within this compound A are needed to fully understand the impact on its potency and selectivity. This could involve synthesizing and evaluating analogs with variations in the core structure or substituents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.